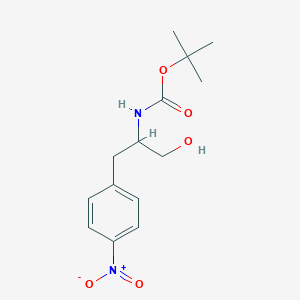
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrophenyl halide reacts with the protected amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
化学反应分析
Types of Reactions
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of (S)-2-(Boc-amino)-3-(4-nitrophenyl)propanal.
Reduction: Formation of (S)-2-(Boc-amino)-3-(4-aminophenyl)-1-propanol.
Substitution: Formation of various substituted amines depending on the reactants used.
科学研究应用
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of (S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
(S)-2-(Boc-amino)-3-phenyl-1-propanol: Lacks the nitro group, resulting in different reactivity and applications.
(S)-2-(Boc-amino)-3-(4-methoxyphenyl)-1-propanol: Contains a methoxy group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
(S)-2-(Boc-amino)-3-(4-nitrophenyl)-1-propanol is unique due to the presence of both the Boc-protected amino group and the nitrophenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
tert-butyl N-[1-hydroxy-3-(4-nitrophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,11,17H,8-9H2,1-3H3,(H,15,18) |
InChI 键 |
KTPNZMCVUCJKMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)

